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molecular formula C20H20N2O4 B3046099 1H-Pyrazole-3-carboxylic acid, 1,5-bis(4-methoxyphenyl)-, ethyl ester CAS No. 119517-21-4

1H-Pyrazole-3-carboxylic acid, 1,5-bis(4-methoxyphenyl)-, ethyl ester

Cat. No. B3046099
M. Wt: 352.4 g/mol
InChI Key: AIOKIAZWWNBJMD-UHFFFAOYSA-N
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Patent
US05051518

Procedure details

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate lithium salt (60.0 g, 0.23 M) synthesized from 4-methoxyacetophenone and diethyloxalate employing lithium hexamethyldisilazide as base, and 4-methoxyphenylhydrazine hydrochloride (44 g, 0.25 M) were combined in ethanol (2 1) and stirred atRT for 24 hr, concentrated in vacuo and crystallized to afford ethyl 1,5-bis (4-methoxyphenyl)pyrazole-3-carboxylate as a white solid, 75 g, 91% yield; mp=97°-98° C.; MS, (m/e) 352 (M+).
Name
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate lithium salt
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:6][CH:5]=1.CC(C1C=CC(OC)=CC=1)=O.C(OC(=O)C(OCC)=O)C.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].Cl.[CH3:52][O:53][C:54]1[CH:59]=[CH:58][C:57]([NH:60][NH2:61])=[CH:56][CH:55]=1>C(O)C>[CH3:52][O:53][C:54]1[CH:59]=[CH:58][C:57]([N:60]2[C:10]([C:7]3[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=3)=[CH:11][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:61]2)=[CH:56][CH:55]=1 |f:0.1,4.5,6.7,^1:0|

Inputs

Step One
Name
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate lithium salt
Quantity
60 g
Type
reactant
Smiles
[Li].COC1=CC=C(C=C1)C(CC(C(=O)OCC)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Step Three
Name
Quantity
44 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred atRT for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=C(C=C1C1=CC=C(C=C1)OC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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